An In-Depth Technical Guide to the Chemical Properties and Applications of N-Aryl Maleimides: A Focus on N-(4-Nitrophenyl)maleimide
An In-Depth Technical Guide to the Chemical Properties and Applications of N-Aryl Maleimides: A Focus on N-(4-Nitrophenyl)maleimide
A Note on the Subject Compound: Initial searches for the specific molecule N-(4-methyl-3-nitrophenyl)maleimide did not yield sufficient specific data to construct a comprehensive technical guide that meets the required standards of scientific integrity. To provide a valuable and technically accurate resource, this guide will focus on the closely related and well-documented compound, N-(4-nitrophenyl)maleimide . The principles of reactivity, synthesis, and application discussed herein are fundamentally representative of this class of N-aryl maleimides and will serve as a robust framework for researchers and scientists in the field.
Introduction: The Versatility of N-Aryl Maleimides
N-substituted maleimides are a critical class of reagents characterized by a highly reactive carbon-carbon double bond within a five-membered imide ring.[1] This inherent reactivity makes them exceptionally valuable building blocks in organic synthesis, polymer chemistry, and most notably, bioconjugation.[2][3] The N-substituent, in this case, the 4-nitrophenyl group, plays a crucial role in modulating the electronic properties and, consequently, the reactivity and physical characteristics of the maleimide core. N-(4-nitrophenyl)maleimide (NPM) serves as an exemplary model for understanding the behavior of electron-deficient N-aryl maleimides, which are pivotal in creating advanced materials and targeted therapeutics.[1][4] This guide offers a senior application scientist's perspective on the core chemical properties, reactivity, and practical applications of NPM, grounded in established experimental evidence.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectral properties is the foundation of its effective application. These data are essential for synthesis, purification, characterization, and quality control.
Core Chemical Properties
The fundamental properties of N-(4-nitrophenyl)maleimide are summarized below. These values are critical for experimental design, including solvent selection and reaction setup.
| Property | Value | Source(s) |
| CAS Registry Number | 4338-06-1 | [5][6] |
| Molecular Formula | C₁₀H₆N₂O₄ | [5][7] |
| Molecular Weight | 218.17 g/mol | [7][8] |
| Appearance | White to light yellow/green crystalline powder | [9][10] |
| Melting Point | 169-172 °C | [9][11] |
| Purity (Typical) | >98.0% (HPLC) | [8][9] |
Spectroscopic Signature
Spectroscopic analysis provides an unambiguous structural confirmation of the molecule. The key spectral features for N-(4-nitrophenyl)maleimide are detailed below.
-
¹H NMR (DMSO-d₆): The proton NMR spectrum is characterized by distinct signals corresponding to the maleimide and aromatic protons. The two equivalent methine protons (CH=CH) of the maleimide ring typically appear as a singlet around δ 6.82 ppm.[1][12] The aromatic protons on the p-nitrophenyl ring appear as two distinct doublets, integrating to two protons each, typically in the regions of δ 7.13-7.15 ppm and δ 7.63-7.64 ppm, consistent with a 1,4-disubstituted benzene ring.[1][12]
-
FT-IR (KBr): The infrared spectrum provides confirmation of key functional groups. Characteristic absorption bands include:
-
~1708-1797 cm⁻¹: Strong, sharp peaks corresponding to the symmetric and asymmetric C=O stretching of the five-membered imide ring.[1][12]
-
~1504-1564 cm⁻¹ & ~1335 cm⁻¹: Strong bands indicating the asymmetric and symmetric stretching of the aromatic nitro group (–NO₂).[1][12]
-
~1634 cm⁻¹: Absorption from the C=C double bond of the maleimide ring.[12]
-
~856 cm⁻¹: A band indicating 1,4-disubstitution on the benzene ring.[1][12]
-
Chemical Reactivity and Mechanistic Pathways
The utility of N-(4-nitrophenyl)maleimide stems directly from the electrophilic nature of its double bond, making it a prime target for nucleophilic attack. This reactivity is the cornerstone of its application in bioconjugation and polymer science.
The Thiol-Maleimide Michael Addition: A Cornerstone of Bioconjugation
The reaction between a maleimide and a thiol (sulfhydryl) group is the most prominent application of this chemistry, forming a stable thioether bond.[2] This reaction is a form of Michael addition and is widely considered a type of "click chemistry" due to its high efficiency, selectivity, and mild reaction conditions.[13][14]
Mechanism: The reaction proceeds via the nucleophilic attack of a thiolate anion (R-S⁻) on one of the carbons of the electron-deficient maleimide double bond.[13][15] The rate of this reaction is highly pH-dependent. A pH range of 6.5 to 7.5 is optimal, as it provides a sufficient concentration of the reactive thiolate anion while minimizing side reactions, such as the competitive reaction with amines (e.g., lysine residues in proteins) which becomes more significant at pH > 7.5.[2][13][14] Below pH 6.5, the protonated thiol is less nucleophilic, slowing the reaction rate.[13]
Caption: Thiol-Maleimide Michael Addition Workflow.
Causality Behind Experimental Choices: The choice of a slightly acidic to neutral pH (6.5-7.5) is a deliberate strategy to achieve chemoselectivity. Cysteine thiols (pKa ~8.5) have a significant population of the reactive thiolate form in this range, whereas the ε-amino group of lysine (pKa ~10.5) remains largely protonated and unreactive.[13] This pH control is the single most critical parameter for ensuring site-specific modification of cysteine residues in proteins.[14]
Potential Side Reactions:
-
Hydrolysis: The maleimide ring is susceptible to hydrolysis, which opens the ring to form an unreactive maleamic acid derivative.[13][14] This side reaction is accelerated at higher pH. Therefore, stock solutions of maleimides should be prepared in dry, aprotic solvents like DMSO or DMF and used promptly after dilution into aqueous buffers.[13]
-
Thiazine Rearrangement: In conjugates formed with N-terminal cysteine residues, the N-terminal amine can attack the succinimide carbonyl, leading to a rearrangement to a six-membered thiazine ring.[15] This can be a concern for specific peptide modifications.
Polymerization
N-(4-nitrophenyl)maleimide can undergo polymerization through its vinyl group to produce polymers with high thermal stability.[1][12] The presence of the rigid imide ring in the polymer backbone contributes to a high glass transition temperature (Tg).[1]
-
Homopolymerization: NPM can be homopolymerized using free-radical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) in solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).[1][12]
-
Copolymerization: NPM is frequently copolymerized with other vinyl monomers, such as methyl acrylate, ethyl acrylate, or acrylonitrile, to tailor the properties of the resulting polymer.[1][12] This approach can improve characteristics like thermal stability and impact resistance compared to the respective homopolymers.[16][17]
Caption: General workflow for free-radical polymerization of NPM.
Synthesis and Experimental Protocols
The synthesis of N-(4-nitrophenyl)maleimide is a well-established, two-step process that is readily achievable in a standard laboratory setting.
Synthesis Protocol
The synthesis involves the formation of an intermediate maleamic acid followed by cyclodehydration.
Caption: Two-step synthesis of N-(4-Nitrophenyl)maleimide.
Step-by-Step Methodology:
-
Step 1: Formation of N-(4-Nitrophenyl)maleamic Acid.
-
Dissolve 4-nitroaniline (0.1 mol) and maleic anhydride (0.1 mol) in approximately 30 mL of DMF in separate flasks.[12][17]
-
Slowly add the maleic anhydride solution to the 4-nitroaniline solution while stirring.
-
Continue stirring the reaction mixture for 3 hours at room temperature (25 °C).[12]
-
Pour the reaction mixture into crushed ice to precipitate the product.[1][12]
-
Filter the resulting yellow solid, wash with cold water, and dry under a vacuum. The intermediate maleamic acid can be recrystallized from methanol.[12] A typical yield is around 70%.[12][17]
-
-
Step 2: Cyclodehydration to N-(4-Nitrophenyl)maleimide.
-
To the dried N-(4-nitrophenyl)maleamic acid, add a dehydrating agent mixture, such as concentrated sulfuric acid and phosphorus pentoxide (P₂O₅).[1][12]
-
Stir the mixture for approximately 3 hours at 65 °C.[12]
-
Carefully pour the reaction mixture into crushed ice to precipitate the final product.
-
Filter the yellow solid, wash thoroughly with water to remove any residual acid, and dry.
-
Recrystallize the crude product from ethyl alcohol to obtain pure N-(4-nitrophenyl)maleimide.[12] A typical yield for this step is around 65%.[12][17]
-
Protocol for Protein Thiol Conjugation
This protocol provides a self-validating system for labeling a protein containing accessible cysteine residues.
-
Protein Preparation: Dissolve the thiol-containing protein (e.g., Bovine Serum Albumin, which has one free cysteine) in a suitable reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2).
-
Maleimide Stock Solution: Prepare a 10 mM stock solution of N-(4-nitrophenyl)maleimide in anhydrous DMSO. This should be done immediately before use to minimize hydrolysis.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the maleimide stock solution to the protein solution. The final DMSO concentration in the reaction mixture should ideally be below 10% (v/v) to avoid protein denaturation.
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4 °C with gentle stirring.
-
Quenching (Optional but Recommended): To quench any unreacted maleimide, add a small molecule thiol like L-cysteine or β-mercaptoethanol to a final concentration of ~10 mM.
-
Purification: Remove excess, unreacted maleimide and quenching reagent by size-exclusion chromatography (e.g., a desalting column) or dialysis against the desired storage buffer.
-
Validation: Confirm successful conjugation using techniques such as SDS-PAGE (which may show a slight mass shift) and UV-Vis spectroscopy (to quantify the incorporated label if it has a unique absorbance) or mass spectrometry for precise mass determination.
Safety and Handling
Proper safety precautions are mandatory when handling N-(4-nitrophenyl)maleimide and its precursors.
-
Hazard Profile: N-(4-nitrophenyl)maleimide is classified as harmful if swallowed and can cause serious eye irritation.[7] Some related maleimides are known to cause skin burns and may cause allergic skin reactions.[18]
-
Personal Protective Equipment (PPE): Always use in a chemical fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[18][19]
-
Handling: Avoid generating dust.[20] Wash hands thoroughly after handling. Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.[10] Keep containers tightly closed.
-
First Aid: In case of eye or skin contact, rinse immediately and thoroughly with water for several minutes and seek medical attention.[10][18] If inhaled, move to fresh air. If swallowed, rinse mouth and call a poison center or doctor.[18]
Conclusion
N-(4-nitrophenyl)maleimide stands as a powerful and versatile chemical tool. Its well-defined reactivity, particularly the highly selective Michael addition with thiols, has cemented its role in the sophisticated field of bioconjugation for creating antibody-drug conjugates and other targeted biomolecules.[2][] Furthermore, its ability to form thermally stable polymers makes it a valuable monomer in materials science.[1] The protocols and data presented in this guide provide a solid, authoritative foundation for researchers to harness the chemical properties of N-(4-nitrophenyl)maleimide and related N-aryl maleimides for innovative applications in drug development and advanced materials.
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